1,2,4,4-Tetramethylcyclopentene

Vue d'ensemble

Description

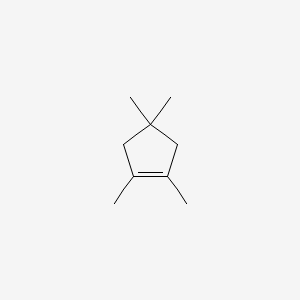

1,2,4,4-Tetramethylcyclopentene is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol It is a derivative of cyclopentene, characterized by the presence of four methyl groups attached to the cyclopentene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,4-Tetramethylcyclopentene typically involves the alkylation of cyclopentene with methylating agents under controlled conditions. One common method is the reaction of cyclopentene with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selective methylation at the desired positions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective hydrogenation and methylation of cyclopentene derivatives, resulting in high yields of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4,4-Tetramethylcyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of metal catalysts can convert the compound into saturated hydrocarbons.

Substitution: Halogenation reactions with halogens such as chlorine or bromine can introduce halogen atoms into the cyclopentene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated cyclopentene derivatives.

Applications De Recherche Scientifique

1,2,4,4-Tetramethylcyclopentene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1,2,4,4-Tetramethylcyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetramethylcyclopentene: Similar structure but different methyl group positions.

1,2,4-Trimethylcyclopentene: Lacks one methyl group compared to 1,2,4,4-Tetramethylcyclopentene.

1,2,4,4-Tetramethylcyclohexene: Contains an additional carbon atom in the ring structure.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties.

Activité Biologique

1,2,4,4-Tetramethylcyclopentene (TMCP) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article reviews the current understanding of TMCP's biological effects, including its antioxidant properties, antimicrobial activity, and implications in various applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure with four methyl groups attached to a cyclopentene ring. This configuration contributes to its chemical stability and reactivity. The compound is primarily studied in the context of essential oils and natural products.

Biological Activity

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of TMCP. In a comparative analysis of volatile compounds in various plant extracts, TMCP exhibited notable antioxidant activities measured through assays such as DPPH and ABTS. For instance, one study reported that TMCP showed a concentration-dependent increase in radical scavenging activity, with values reaching mg/mL in certain extracts .

Antimicrobial Activity

TMCP has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains. For example, in a study focused on plant-derived compounds, TMCP demonstrated significant antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting its potential use as a natural preservative .

Case Studies

Case Study 1: Antioxidant Activity in Food Products

In a study investigating the effects of TMCP on fermented food products, researchers found that the addition of TMCP significantly enhanced the overall antioxidant capacity of the product. The total phenolic content increased by approximately 20% compared to controls without TMCP . This suggests that TMCP could be beneficial in food preservation and enhancing nutritional value.

Case Study 2: Essential Oils Composition

A comprehensive analysis of essential oils extracted from Lavandin revealed seasonal variations in chemical compositions, including trace amounts of TMCP. The study indicated that TMCP's presence correlated with higher antioxidant activity during certain seasons . This finding underscores the importance of environmental factors in influencing the biological activity of volatile compounds.

Research Findings Summary

| Property | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | mg/mL |

| Antimicrobial Activity | Zone of Inhibition | Significant against B. subtilis and E. coli |

| Phenolic Content Increase | Total Phenolic Content | +20% compared to control |

Propriétés

IUPAC Name |

1,2,4,4-tetramethylcyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZQIIOHDFVATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215701 | |

| Record name | 1,2,4,4-Tetramethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65378-76-9 | |

| Record name | 1,2,4,4-Tetramethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065378769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,4-Tetramethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.